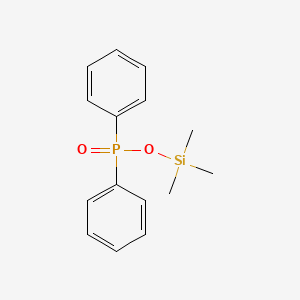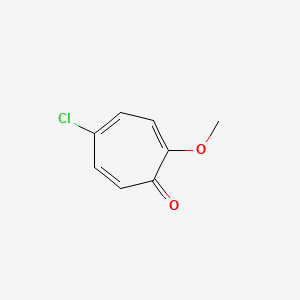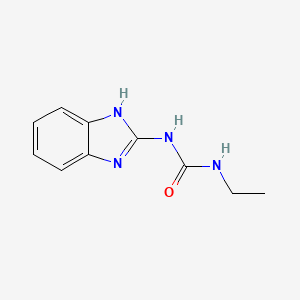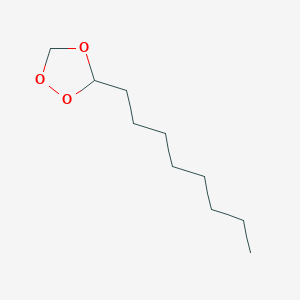![molecular formula C24H30N2O5S B14714987 S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine CAS No. 18830-14-3](/img/structure/B14714987.png)
S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine: is a synthetic compound that belongs to the class of organic compounds known as peptides. It is composed of cysteine and leucine amino acids, with protective groups such as benzyl and benzyloxycarbonyl attached to the cysteine residue. This compound is often used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine typically involves the protection of the amino and thiol groups of cysteine and the carboxyl group of leucine. The benzyloxycarbonyl (Cbz) group is commonly used for protecting the amino group, while the benzyl group is used for the thiol group. The synthesis can be carried out using benzyl chloroformate and benzyl alcohol in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine undergoes various chemical reactions including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protective groups can be removed through catalytic hydrogenation or other deprotection methods.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Removal of protective groups to yield the free peptide.
Applications De Recherche Scientifique
Chemistry: S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine is used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis and is crucial for studying protein structure and function.
Biology: In biological research, this compound is used to study the role of cysteine residues in protein folding and stability. It is also used in the development of peptide-based drugs and inhibitors.
Medicine: The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. It is used to create peptide analogs that can mimic or inhibit biological processes.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also used in the development of diagnostic tools and assays.
Mécanisme D'action
The mechanism of action of S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine involves its interaction with specific molecular targets. The protective groups allow for selective reactions at the cysteine and leucine residues. The compound can form disulfide bonds, which are crucial for protein folding and stability. The benzyloxycarbonyl group can be removed to expose the active sites of the peptide, allowing it to interact with target proteins and enzymes .
Comparaison Avec Des Composés Similaires
S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosylisoleucine: Similar structure but includes tyrosine and isoleucine residues.
N-(benzyloxycarbonyloxy)succinimide: Used for carboxybenzyl protection of amines.
Benzyl chloroformate:
Uniqueness: S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine is unique due to its specific combination of cysteine and leucine residues with protective groups. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable tool in research and industry.
Propriétés
Numéro CAS |
18830-14-3 |
|---|---|
Formule moléculaire |
C24H30N2O5S |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H30N2O5S/c1-17(2)13-20(23(28)29)25-22(27)21(16-32-15-19-11-7-4-8-12-19)26-24(30)31-14-18-9-5-3-6-10-18/h3-12,17,20-21H,13-16H2,1-2H3,(H,25,27)(H,26,30)(H,28,29) |
Clé InChI |
GFHCAHUZQJBAMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CSCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


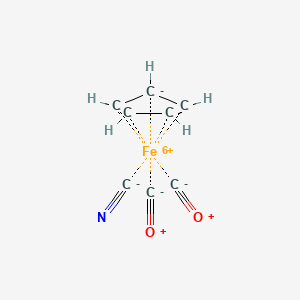
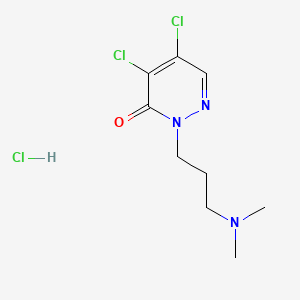
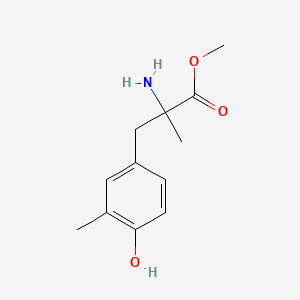
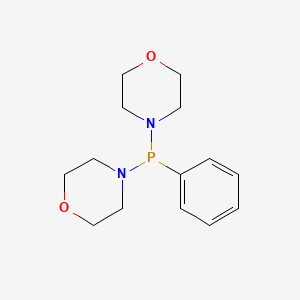

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)

![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)

